3,9-Dimethyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diamine with a ketone or aldehyde can lead to the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3,9-Dimethyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: It is used to investigate the biological activity of spirocyclic compounds, particularly their interactions with biological targets.
Mechanism of Action
The mechanism by which 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. As a γ-aminobutyric acid type A receptor antagonist, it binds to these receptors and inhibits their activity. This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the methyl groups but shares the spirocyclic core.
3,9-Dimethyl-3,9-diazaspiro[5.5]decane: Similar structure but with a different ring size.
3,9-Dimethyl-3,9-diazaspiro[5.6]dodecane: Similar structure but with an additional carbon in the ring
Uniqueness
3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
3,9-dimethyl-3,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-7-3-11(4-8-12)5-9-13(2)10-6-11/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZDLBJWXQEACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.